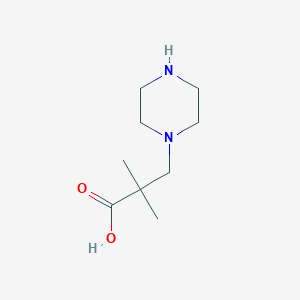

2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid

Description

2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid is a substituted propanoic acid derivative featuring a piperazine ring attached to the β-carbon of a 2,2-dimethylpropanoic acid backbone. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol (calculated). While direct solubility data are unavailable, analogs suggest moderate water solubility influenced by the piperazine moiety’s basicity and the carboxylic acid’s polarity .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2,2-dimethyl-3-piperazin-1-ylpropanoic acid |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,8(12)13)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

SRFQGGILXTWIKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCNCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with a suitable precursor that introduces the propanoic acid moiety. One common method involves the alkylation of piperazine with a halogenated propanoic acid derivative under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Modifications and Implications

- Piperazine Substituents: The absence of substituents on the piperazine ring in the target compound contrasts with analogs bearing chlorophenyl () or ethyl groups ().

- Backbone Variations: Replacement of the dimethylpropanoic acid group with a cyclopropane ring (e.g., and ) introduces conformational rigidity, which may impact binding to biological targets .

- Ester Derivatives : The methyl ester analog () demonstrates how esterification increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

Solubility and Physicochemical Trends

- While solubility data for the target compound are unavailable, analogs like 3-(piperazin-1-yl)propanoic acid () and NSAIDs () suggest that the carboxylic acid group enhances water solubility compared to ester or hydrocarbon analogs .

Biological Activity

2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid, often encountered in its dihydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activities, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a piperazine ring and a propanoic acid moiety, contributing to its solubility and stability in pharmaceutical formulations. Its molecular formula is CHNO, with a molar mass of approximately 230.28 g/mol. The presence of methyl groups on the second carbon enhances its biological activity.

Research indicates that this compound acts primarily as a dual antagonist for histamine H1 and serotonin 5-HT2A receptors. This dual receptor activity suggests potential applications in treating psychiatric disorders such as insomnia and anxiety disorders. The compound's interaction with these neurotransmitter systems may lead to enhanced therapeutic effects while minimizing typical side effects associated with selective receptor targeting.

Antagonistic Effects

- Histamine H1 Receptor : Inhibition of this receptor can alleviate allergic reactions and promote sedation.

- Serotonin 5-HT2A Receptor : Blocking this receptor is linked to the modulation of mood and anxiety levels.

The compound has shown promising results in various preclinical studies assessing its efficacy in modulating these receptors, indicating potential for broader therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is warranted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(piperazin-1-yl)propanoic acid dihydrochloride | CHNO | Lacks methyl groups on the second carbon |

| 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride | CHNO | Contains an oxo group enhancing reactivity |

| 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride | CHNO | Additional methyl group alters sterics and electronics |

The distinct arrangement of methyl groups in this compound allows it to interact with multiple receptors simultaneously, potentially leading to broader therapeutic applications compared to these similar compounds .

Study on Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, supporting its potential use as an anxiolytic agent .

Antitumor Activity Research

Another research focused on the compound's role in inhibiting Class I PI3K enzymes, which are crucial in cancer proliferation pathways. The study revealed that the compound could effectively inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.